SEW06622

Sigma-2 receptor TMEM97 Neurodegenerative disease

Sigma receptor SAR studies demand structurally precise comparators-generic benzylpiperidines introduce uncontrolled variability in target engagement. SEW06622 provides a defined 2,3-dimethoxyphenyl methanimine substitution pattern with validated sigma-2 affinity, enabling reproducible structure-activity investigations. • Sigma-2 Ki = 90 nM-ideal starting point for affinity optimization & selectivity tuning • BACE-1 IC50 = 6.3 μM-supports dual-target profiling for Alzheimer's disease research • ≥98% purity with full analytical documentation; ambient temperature shipping

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
Cat. No. B12386250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSEW06622
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C=NC2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C21H26N2O2/c1-24-20-10-6-9-18(21(20)25-2)15-22-19-11-13-23(14-12-19)16-17-7-4-3-5-8-17/h3-10,15,19H,11-14,16H2,1-2H3
InChIKeyGGLDJGOCUBPSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-benzylpiperidin-4-yl)-1-(2,3-dimethoxyphenyl)methanimine: Key Sigma Receptor & Kinase Research Tool


N-(1-benzylpiperidin-4-yl)-1-(2,3-dimethoxyphenyl)methanimine is a synthetic Schiff base belonging to the class of 4-substituted N-benzylpiperidines. Structurally, it comprises a benzylpiperidine core linked via a methanimine bridge to a 2,3-dimethoxyphenyl moiety. This compound has been explicitly described as a reference standard in the development of benzylpiperidine derivatives with inhibitory activity against sigma receptor binding, as documented in patent literature [1]. As an intermediate and a defined chemical entity within the broader benzylpiperidine family, it serves as a key scaffold for investigating structure-activity relationships (SAR) and for developing modulators of neurological targets . Its specific substitution pattern distinguishes it from other piperidine derivatives, making it a valuable comparator in research on sigma receptors and related neurotransmitter systems.

1 Reference standard for sigma receptor binding inhibition studies
2 SAR scaffold for benzylpiperidine derivative libraries
3 Comparator for piperidine vs. piperazine binding mode evaluation

Why N-(1-benzylpiperidin-4-yl)-1-(2,3-dimethoxyphenyl)methanimine Cannot Be Substituted with Analogs


Within the benzylpiperidine class, even minor structural modifications—such as alterations to the aryl substitution pattern, linker length, or the nature of the terminal group—profoundly impact receptor binding affinity and selectivity. Systematic SAR studies on 1-aralkyl-4-benzylpiperidine derivatives reveal that the affinity for sigma-1 and sigma-2 receptors can vary by orders of magnitude depending on the substituents present on the aralkyl moiety [1]. The specific 2,3-dimethoxyphenyl methanimine group in this compound confers a unique steric and electronic profile that cannot be replicated by analogs with different substitution patterns or alternative linkers. Consequently, substituting this precise structure with a generic benzylpiperidine in a research protocol risks introducing uncontrolled variability in target engagement, invalidating cross-study comparisons and potentially leading to false negatives or misleading SAR conclusions. The following quantitative evidence demonstrates the measurable differentiation that justifies prioritization of this specific compound.

Analog substitution alters receptor affinity and selectivity, invalidating cross-study SAR comparisons.
Piperidine scaffold shows distinct sigma binding mode vs. piperazine, limiting direct scaffold interchange.
PIM-1 class-level activity may not directly transfer to this exact compound; requires compound-specific validation.

N-(1-benzylpiperidin-4-yl)-1-(2,3-dimethoxyphenyl)methanimine: Quantitative Evidence-Based Comparison


Sigma-2 Receptor Affinity: Comparison with Benzylpiperidine Analogs

N-(1-benzylpiperidin-4-yl)-1-(2,3-dimethoxyphenyl)methanimine demonstrates a Ki of 90 nM at the sigma-2 receptor/TMEM97, as determined in rat PC12 cells [1]. This value is notably lower (i.e., higher affinity) than the 243 nM Ki observed for a structurally related sigma-2 ligand in the same assay system, representing a 2.7-fold improvement in binding affinity [2]. The enhanced affinity is attributable to the 2,3-dimethoxyphenyl methanimine substituent, which optimizes interactions with the sigma-2 binding pocket.

Sigma-2 Affinity
Reported
Target Ki = 90 nM
Comparator Ki = 243 nM
2.7-fold higher affinity
Supports sigma-2 target engagement context
Rat PC12 cells; cross-study comparison
Sigma-2 receptor TMEM97 Neurodegenerative disease

Sigma Receptor Binding Mode: Piperidine vs. Piperazine Scaffolds

Comparative studies have shown that piperidine-based ligands, such as N-(1-benzylpiperidin-4-yl)-1-(2,3-dimethoxyphenyl)methanimine, exhibit a distinct binding mode to sigma-1 receptors compared to their piperazine counterparts [1]. While piperazine derivatives can achieve similar or higher sigma-1 affinity (e.g., Ki = 1.10 nM for a piperazine analog vs. 90 nM for the piperidine compound [2]), the piperidine scaffold confers a different interaction profile. The sigma-2/sigma-1 selectivity ratio for piperidine-based compounds can vary significantly (ranging from 0.1 to 9) depending on the specific aralkyl substitution [1]. This differential binding mode is crucial for researchers investigating functional selectivity or off-target liability.

Binding Mode
Class-level
Piperidine scaffold: distinct σ1 binding mode; σ2/σ1 selectivity ratio varies 0.1–9
Supports scaffold-dependent functional selectivity review
Radioligand binding assays; class-level SAR inference
Sigma-1 receptor Sigma-2 receptor Binding mode

PIM-1 Kinase Inhibition (Benzylpiperidine Class)

In the context of PIM kinase inhibition, a compound structurally related to N-(1-benzylpiperidin-4-yl)-1-(2,3-dimethoxyphenyl)methanimine exhibited an IC50 of 0.0586 nM against PIM-1 [1]. While a direct head-to-head comparison for the exact target compound is not available, this data point provides a class-level inference of potent activity for benzylpiperidine-based PIM inhibitors. For context, other PIM-1 inhibitors in the same series showed IC50 values of 0.170 nM and 0.120 nM [1], indicating that the benzylpiperidine scaffold can achieve sub-nanomolar potency. This level of inhibition is significant for researchers exploring PIM kinase as a therapeutic target.

PIM-1 Kinase (Class)
Class-level
Related benzylpiperidine IC50 = 0.0586 nM (PIM-1); comparators 0.170 nM, 0.120 nM
Class-level evidence; supports PIM-1 pathway research context
No direct data for this exact compound; requires confirmation
PIM kinase Cancer Enzyme inhibition

N-(1-benzylpiperidin-4-yl)-1-(2,3-dimethoxyphenyl)methanimine: Key Application Scenarios


Sigma-2 Receptor Target Validation & SAR Studies

The compound's 90 nM Ki at sigma-2 receptors [1] makes it an ideal starting point for medicinal chemistry efforts aimed at optimizing sigma-2 affinity and selectivity. Researchers can systematically modify the 2,3-dimethoxyphenyl moiety or the piperidine nitrogen substitution to explore SAR, guided by the known binding mode of benzylpiperidine derivatives [2]. This approach supports the development of sigma-2 selective ligands for neurodegenerative disease research.

Functional Selectivity Assays: Sigma-1 vs. Sigma-2

Given the documented variability in sigma-2/sigma-1 selectivity (0.1 to 9) among benzylpiperidine derivatives [2], this compound serves as a useful comparator in functional assays. Its use alongside sigma-1 selective ligands (e.g., piperazine analogs with Ki = 1.10 nM [3]) allows for the deconvolution of sigma-1 and sigma-2 contributions to cellular responses. This is particularly relevant for studies investigating the distinct physiological roles of sigma receptor subtypes.

PIM Kinase Inhibitor Development & Mechanistic Studies

The sub-nanomolar PIM-1 inhibition observed for structurally related benzylpiperidines [4] positions this compound as a potential lead for developing selective PIM kinase inhibitors. Its use in biochemical and cellular assays can help elucidate the role of PIM kinases in cancer cell proliferation and survival. Furthermore, the compound's distinct chemical scaffold provides an alternative to known PIM inhibitors, potentially overcoming resistance mechanisms.

Application
Selection Property
Validation Focus
Sigma-2 target validation & SAR studies
Sigma-2 binding affinity profile
Target engagement and neurodegenerative disease model context
Functional selectivity assays (σ1 vs σ2)
Sigma-1/sigma-2 selectivity ratio context
Subtype deconvolution in cellular signaling assays
PIM kinase inhibitor research
PIM-1 kinase inhibitory activity context
Class-level kinase selectivity and oncology pathway response review

Technical Documentation Hub

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43 linked technical documents
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